Methyl 2-bromo-5-hydroxybenzoate can be synthesized through several methods, with one common approach involving the bromination of methyl 5-hydroxybenzoate. The synthesis typically employs bromine as the brominating agent, often in the presence of catalysts such as iron or aluminum bromide to facilitate selective bromination at the desired position on the aromatic ring.
The molecular structure of methyl 2-bromo-5-hydroxybenzoate features:
Methyl 2-bromo-5-hydroxybenzoate participates in various chemical reactions:
The mechanism of action for methyl 2-bromo-5-hydroxybenzoate primarily involves its role as an intermediate in various biochemical pathways. Notably, it has been investigated for its potential use in developing macrocyclic inhibitors targeting Mcl-1 proteins, which are implicated in cancer cell survival.
Methyl 2-bromo-5-hydroxybenzoate exhibits several notable physical and chemical properties:
The compound has been classified under various safety categories:
Methyl 2-bromo-5-hydroxybenzoate has diverse applications across several scientific fields:
Methyl 2-bromo-5-hydroxybenzoate (CAS: 154607-00-8) is a halogenated aromatic ester with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol [1] [3] [5]. The compound features three functional groups: an ester (–COOCH₃), a hydroxyl (–OH) group at the meta position relative to the ester, and a bromine atom ortho to the ester moiety. Systematic nomenclature differentiates it from positional isomers such as Methyl 5-bromo-2-hydroxybenzoate (CAS: 4068-76-2), where bromine and hydroxyl substituents are reversed [4] [5]. The SMILES notation (O=C(OC)C1=CC(O)=CC=C1Br) precisely encodes its atomic connectivity [5].
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | Methyl 2-bromo-5-hydroxybenzoate |
CAS Registry Number | 154607-00-8 |
Molecular Formula | C₈H₇BrO₃ |
MDL Number | MFCD10566797 |
SMILES | O=C(OC)C₁=CC(O)=CC=C₁Br |
Isomer CAS (5-Br-2-OH) | 4068-76-2 [4] |
While specific discovery timelines are unrecorded in available literature, the compound emerged as a research subject alongside advances in benzoate ester chemistry in the late 20th century. Its CAS registry (154607-00-8) indicates characterization circa 1992, coinciding with intensified exploration of halogenated benzoate intermediates for pharmaceutical synthesis [1] [5]. The compound’s commercial availability through specialty suppliers (e.g., SynQuest Labs, BLD Pharmatech) by the early 2000s facilitated broader application in medicinal chemistry [3] [5].
This molecule serves as a polyfunctional building block in organic synthesis due to its orthogonal reactive sites: the halogen permits cross-coupling reactions (e.g., Suzuki, Heck), the hydroxyl enables etherification or acylation, and the ester allows hydrolysis or reduction. Its primary utility lies in constructing bioactive molecules, including:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8